molecular formula C10H12N2 B1584598 1-Ethyl-2-methylbenzimidazole CAS No. 5805-76-5

1-Ethyl-2-methylbenzimidazole

Cat. No. B1584598
CAS RN: 5805-76-5
M. Wt: 160.22 g/mol
InChI Key: IPNPFISPYWNXBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-2-methylbenzimidazole is a chemical compound with the molecular formula C10H12N2. It has a molar mass of 160.22 and a density of 1.0730 .


Synthesis Analysis

The synthesis of benzimidazoles involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk . No other acid, base, or catalyst is used . The synthetic procedure involves an acid-catalyzed reaction mechanism based on the identification of intermediate arylamides .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-2-methylbenzimidazole consists of a benzene ring fused with a five-membered imidazole ring . The molecular weight is 160.22 .


Chemical Reactions Analysis

The chemical reactions of benzimidazoles involve nucleophilic addition to protonated carboxylic acids . The reactions are accelerated in comparison to the bulk, and no other acid, base, or catalyst is used . The reaction products are analyzed online by mass spectrometry .


Physical And Chemical Properties Analysis

1-Ethyl-2-methylbenzimidazole has a melting point of 51°C, a boiling point of 276.13°C (rough estimate), a flashing point of 135.7°C, and a vapor pressure of 0.00196mmHg at 25°C . The refractive index is estimated to be 1.6392 .

Scientific Research Applications

Inhibition of Heme Synthesis

1-Ethyl-2-methylbenzimidazole's derivatives, like 2-Ethyl-5-methylbenzimidazole, have been found to inhibit the synthesis of heme in chicken erythrocytes incubated in vitro, indicating their potential in studies related to nucleic acid biosynthesis and viral multiplication processes (Abbott & Dodson, 1954).

Antimicrobial Applications

Several derivatives of 1-Ethyl-2-methylbenzimidazole have shown considerable antimicrobial activity. For instance, compounds incorporating 2-methylbenzimidazole have exhibited significant activity against gram-positive and negative bacteria, and yeast (Fahmy, El-masry, & Ali Abdelwahed, 2001).

Synthesis of Spiropolyheterocyclic Derivatives

1-Ethyl-2-methylbenzimidazole derivatives have been used as key intermediates in the synthesis of fused spiropolyheterocyclic derivatives, which have applications in pharmaceutical and chemical research (El-zohry, Mohamed, & Hussein, 2009).

Corrosion Inhibition

Derivatives of 1-Ethyl-2-methylbenzimidazole, like 2-methylbenzimidazole, have been studied for their potential as corrosion inhibitors. Their electronic properties such as energy gap and dipole moment make them suitable for protecting metals against corrosion (Obot & Obi-Egbedi, 2010).

Synthesis of Diverse Chemical Structures

1-Ethyl-2-methylbenzimidazole has been used in the synthesis of various chemical structures, demonstrating its versatility in creating compounds with potential applications in medicinal chemistry and materials science. These include diverse benzimidazole derivatives with antimicrobial properties (Shinde & Raskar, 2019).

Ferroelectric and Antiferroelectric Properties

Derivatives like 2-methylbenzimidazole, closely related to 1-Ethyl-2-methylbenzimidazole, exhibit ferroelectric and antiferroelectric properties. This makes them interesting for research in electronic and ferroelectric devices (Horiuchi et al., 2012).

Synthesis and Antiprotozoal Activity

1-Ethyl-2-methylbenzimidazole and its derivatives have been synthesized for antiprotozoal activity studies, demonstrating their importance in developing new treatments for protozoal infections (Valdez-Padilla et al., 2009).

Photocatalytic Applications

The compound has been used in photocatalytic applications, illustrating its potential in the field of material science and sustainable chemistry (Annadhasan, Selvam, & Swaminathan, 2012).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Benzimidazole derivatives exhibit a broad spectrum of biological activity, including anticancer, antibacterial, and antiparasitic effects . They are widely used in agriculture to prevent and control various plant diseases caused by fungi . Future research directions of benzimidazole fungicides are presented in the literature .

properties

IUPAC Name

1-ethyl-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-3-12-8(2)11-9-6-4-5-7-10(9)12/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNPFISPYWNXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064009
Record name 1H-Benzimidazole, 1-ethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-methylbenzimidazole

CAS RN

5805-76-5
Record name 1-Ethyl-2-methyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5805-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-2-methyl-1H-benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005805765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-2-methylbenzimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93793
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Benzimidazole, 1-ethyl-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Benzimidazole, 1-ethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-2-methylbenzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.876
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-ETHYL-2-METHYL-1H-BENZIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NKW4V930AO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-2-methylbenzimidazole
Reactant of Route 2
Reactant of Route 2
1-Ethyl-2-methylbenzimidazole
Reactant of Route 3
Reactant of Route 3
1-Ethyl-2-methylbenzimidazole
Reactant of Route 4
Reactant of Route 4
1-Ethyl-2-methylbenzimidazole
Reactant of Route 5
Reactant of Route 5
1-Ethyl-2-methylbenzimidazole
Reactant of Route 6
Reactant of Route 6
1-Ethyl-2-methylbenzimidazole

Citations

For This Compound
42
Citations
JA Muir, O Cox, LA Bernard, MM Muir - Journal of crystallographic and …, 1993 - Springer
… The title compound was synthesized by refluxing 1-ethyl-2-methylbenzimidazole and 2-chloro-4-nitrobenzaldehyde in acetic anhydride. The solid product (mp 219-220~ …
Number of citations: 1 link.springer.com
M Annadhasan, K Selvam… - Synthetic …, 2012 - Taylor & Francis
… However, in a mixture of ethanol and water (1:1), it gives both 2-methylbenzimidazole and 1-ethyl-2-methylbenzimidazole. The products have been characterized by Fourier transorm–…
Number of citations: 14 www.tandfonline.com
VM Zubarovskii, RN Moskaleva… - Chemistry of Heterocyclic …, 1966 - Springer
… Prepared by the method described above from 28.2 g (0.1 mole) ethyl 1-ethyl-2-methylbenzimidazole-5-carboxylate [2] (in 300 ml dry ether) and 4.75 g (0.125 mole) lithium aluminum …
Number of citations: 3 link.springer.com
JD Albright, RG Shepherd - Journal of Heterocyclic Chemistry, 1973 - Wiley Online Library
… 1‐Ethyl‐2‐methylbenzimidazole (22) was converted to 2‐cyano‐1‐ethylbenzimidazole (25) similarly. Reaction of 1 with ethyl oxalyl chloride and triethylamine afforded ethyl 1‐methyl‐5…
Number of citations: 38 onlinelibrary.wiley.com
P Palade - Journal of Biological Chemistry, 1987 - Elsevier
… ; free >5 mM 1-ethyl-2-methylbenzimidazole >40 p~ quercetin … 10 m 1-ethyl-2-methylbenzimidazole M 10 m caffeine M 5 m … ~ PM % 13 10 m 1-ethyl-2-methylbenzimidazole M 4.2 22 120 …
Number of citations: 162 www.sciencedirect.com
S Takahashi, H Kano - Chemical and Pharmaceutical Bulletin, 1966 - jstage.jst.go.jp
… 200~202J 6—Ani1in0—1—ethyl-—2—methylbenzimidazole——-This compound was obtaind … Cross Reaction of 1—Ethyl—2—methylbenzimidazole 3—0xide with Phenyl Isocyanate in …
Number of citations: 16 www.jstage.jst.go.jp
B Li, Z Cheng, X Zhang, F Feng, X Xu… - Industrial & …, 2023 - ACS Publications
… continued to increase, more acetaldehyde was generated, which had limited desorption from catalyst surfaces, resulting in an increase in the byproduct 1-ethyl-2-methylbenzimidazole …
Number of citations: 0 pubs.acs.org
高橋史郎, 加納日出夫 - Chemical and Pharmaceutical Bulletin, 1966 - jlc.jst.go.jp
… 200~202J 6—Ani1in0—1—ethyl-—2—methylbenzimidazole——-This compound was obtaind … Cross Reaction of 1—Ethyl—2—methylbenzimidazole 3—0xide with Phenyl Isocyanate in …
Number of citations: 2 jlc.jst.go.jp
RM Palei, PM Kochergin - Chemistry of Heterocyclic Compounds, 1967 - Springer
Reaction of 1,2-dialkylbenzimidazoles with α-halogenoketones followed by cyclization of the 1,2-dialkyl-3-ß-ketoalkyl(aralkyl)-benzimidazolinium halides in aqueous solution, in the …
Number of citations: 3 link.springer.com
JR McClure, JH Custer, HD Schwarz, DA Lill - Synlett, 2000 - thieme-connect.com
A variety of fused ring imidazole or benzimidazole derivatives were prepared through two successive condensations of a dihalide with 4, 5-diphenylimidazole or benzimidazole. The 2-…
Number of citations: 19 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.